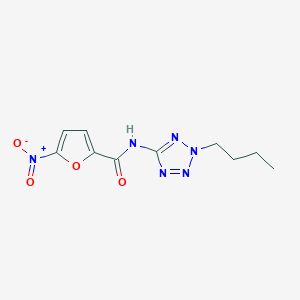![molecular formula C23H32N2O3 B251223 N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B251223.png)
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide, also known as ACPD, is a synthetic compound that has been widely used in scientific research. It is a potent and selective agonist of the metabotropic glutamate receptor, which plays a crucial role in the regulation of synaptic transmission and plasticity in the central nervous system.
Wirkmechanismus
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide acts as a selective agonist of the metabotropic glutamate receptor, which is a G protein-coupled receptor that modulates synaptic transmission and plasticity in the central nervous system. When N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide binds to the receptor, it activates a signaling cascade that leads to the modulation of ion channels and the release of neurotransmitters, such as glutamate and GABA.
Biochemical and Physiological Effects:
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide has been shown to modulate synaptic transmission and plasticity in the central nervous system, and to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia. It has also been shown to have effects on other physiological systems, such as the cardiovascular and immune systems.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide is a potent and selective agonist of the metabotropic glutamate receptor, which makes it a useful tool compound for studying the function of this receptor in vitro and in vivo. However, it has some limitations, such as its potential toxicity and the need for specialized equipment and techniques to handle and administer the compound.
Zukünftige Richtungen
There are several future directions for the use of N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide in scientific research. One direction is to study the potential therapeutic applications of N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia. Another direction is to explore the potential of N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide as a tool compound for studying the function of other G protein-coupled receptors in the central nervous system. Additionally, further research is needed to understand the biochemical and physiological effects of N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide on other physiological systems, such as the cardiovascular and immune systems.
Synthesemethoden
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide can be synthesized through a multi-step process, which involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-2-methoxybenzoic acid to form the amide intermediate. The amide intermediate is then treated with 2-methylpropanoyl chloride to form the final product, N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide has been widely used as a tool compound in scientific research to study the function of metabotropic glutamate receptors. It has been shown to modulate synaptic transmission and plasticity in the central nervous system, and to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia.
Eigenschaften
Molekularformel |
C23H32N2O3 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
N-[4-[[2-(1-adamantyl)acetyl]amino]-2-methoxyphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C23H32N2O3/c1-14(2)22(27)25-19-5-4-18(9-20(19)28-3)24-21(26)13-23-10-15-6-16(11-23)8-17(7-15)12-23/h4-5,9,14-17H,6-8,10-13H2,1-3H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
FCSZHQINIQDDGW-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)OC |
Kanonische SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251141.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251142.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251145.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(5-quinolinyl)acetamide](/img/structure/B251150.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)

